N'-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N'-(2-Fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a structurally complex molecule featuring:
- A 1,2,3,4-tetrahydroisoquinoline core, a bicyclic system often associated with central nervous system (CNS) activity due to its resemblance to natural alkaloids .
- A thiophen-2-yl substituent, which contributes π-π stacking interactions and modulates lipophilicity.
- A 2-fluorophenyl group attached via an ethanediamide linker, likely influencing electronic properties and metabolic stability.
The fluorine atom at the phenyl ortho position may optimize steric and electronic effects compared to para-substituted analogs .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c24-18-8-3-4-9-19(18)26-23(29)22(28)25-14-20(21-10-5-13-30-21)27-12-11-16-6-1-2-7-17(16)15-27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTDHDAQJALXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its complex structure featuring a tetrahydroisoquinoline moiety and a thiophene ring. This structural diversity is believed to contribute to its biological effects.
Pharmacological Properties
Research indicates that the compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of tetrahydroisoquinoline possess anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Neuroprotective Effects : The tetrahydroisoquinoline scaffold is known for its neuroprotective effects. Research suggests that such compounds may exert their effects by modulating neurotransmitter systems and exhibiting antioxidant properties .
- Antimicrobial Activity : The presence of the thiophene ring in the structure may enhance antimicrobial activity. Thiophene derivatives have been documented to possess significant antibacterial and antifungal properties .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission and providing neuroprotective benefits.
Case Studies
- Anticancer Studies : A recent study evaluated the efficacy of tetrahydroisoquinoline derivatives against breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates when treated with the compound under investigation .
- Neuroprotection in Animal Models : Experimental models assessing neurodegenerative conditions demonstrated that administration of similar compounds resulted in improved cognitive function and reduced markers of oxidative stress .
- Antimicrobial Efficacy : A comparative study on thiophene-containing compounds revealed that those with structural similarities to our compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Data Tables
Scientific Research Applications
Monoacylglycerol Acyltransferase Inhibition
One of the primary applications of the compound is as a monoacylglycerol acyltransferase 2 (MGAT2) inhibitor . MGAT2 plays a crucial role in triglyceride synthesis, making it a target for obesity and metabolic syndrome treatments. Research has indicated that derivatives of tetrahydroisoquinoline, similar to the compound , exhibit potent inhibition of MGAT2, leading to decreased triglyceride levels in vivo. For instance, a related compound demonstrated significant efficacy at an oral dose of 3 mg/kg in mouse models .
Neuroprotective Properties
The compound's structural features suggest potential neuroprotective effects. Compounds derived from tetrahydroisoquinoline have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection against excitotoxicity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Huntington's disease, where excitotoxicity contributes to neuronal damage .
Antidepressant Activity
Research into related compounds has revealed antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of the tetrahydroisoquinoline moiety is associated with enhanced mood-lifting properties, suggesting that N'-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide may also exhibit similar effects .
Targeting GPCRs
The compound's ability to interact with G protein-coupled receptors (GPCRs) opens avenues for research into its role as an agonist or antagonist in various signaling pathways. GPCRs are critical in mediating numerous physiological processes and are prominent drug targets for various conditions including cardiovascular diseases and cancer .
Cancer Therapeutics
The compound's unique structure may allow it to interfere with cancer cell signaling pathways. Compounds that modulate the activity of kinases or other signaling molecules involved in tumor growth have shown promise in preclinical studies. Investigating the specific interactions and effects of this compound on cancer cell lines could provide insights into its potential as an anticancer agent.
Table: Summary of Research Findings on Related Compounds
Notable Studies
- MGAT2 Inhibition Study : A study demonstrated that specific tetrahydroisoquinoline derivatives significantly reduced triglyceride levels in animal models by inhibiting MGAT2 activity .
- Neuroprotective Mechanisms : Research highlighted the dual role of Kynurenine pathway metabolites in neuroprotection and excitotoxicity regulation, providing a framework for understanding how similar compounds might exert protective effects on neuronal health .
- Antidepressant Mechanism Investigation : Several studies have explored the antidepressant potential of tetrahydroisoquinoline derivatives through their action on serotonin pathways, showing promising results that warrant further investigation into this compound .
Comparison with Similar Compounds
Tetrahydroisoquinoline vs. Thiazolo-Triazole Cores
- The tetrahydroisoquinoline core in the target compound and analogs provides rigidity and enhances binding to amine receptors (e.g., orexin receptors) . In contrast, the thiazolo-triazole system in may favor interactions with enzymes or kinases due to its planar heteroaromatic structure .
Substituent Effects
Linker Comparison
- The ethanediamide linker in the target and compounds supports hydrogen bonding with targets, whereas the ether linkers in and prioritize conformational flexibility .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analogs | Compound | Compound |
|---|---|---|---|---|
| clogP | ~3.5 | ~2.8–3.2 | ~2.9 | ~3.8 |
| Hydrogen Bond Acceptors | 6 | 7–9 | 8 | 3 |
| Rotatable Bonds | 8 | 10–12 | 7 | 6 |
- The target’s moderate clogP and rotatable bonds suggest balanced solubility and membrane permeability.
Q & A
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and confirms stereochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 459.5) and detects impurities .
- HPLC : Monitors reaction progress and quantifies purity using C18 columns with acetonitrile/water gradients .
How can computational modeling predict the compound’s reactivity and interactions with biological targets?
Basic Research Question
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., amide carbonyl groups) .
- Molecular Docking : Simulates binding to enzymes (e.g., kinases) using software like AutoDock Vina, highlighting interactions between the fluorophenyl group and hydrophobic pockets .
How can contradictory reports about its biological activity (e.g., anticancer vs. antimicrobial) be resolved?
Advanced Research Question
- Dose-Response Assays : Perform IC50 determinations across multiple cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial) to clarify context-dependent effects .
- Target Profiling : Use kinase inhibition panels or proteomic screening to identify off-target interactions that may explain divergent results .
What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Advanced Research Question
- Fragment Replacement : Substitute the thiophene ring with furan or pyridine to assess π-π stacking contributions .
- Isosteric Modifications : Replace the fluorophenyl group with chlorophenyl or methyl groups to evaluate steric and electronic effects on receptor binding .
What experimental approaches elucidate its mechanism of action in neurological disorders?
Advanced Research Question
- Receptor Binding Assays : Radioligand competition studies (e.g., using 3H-labeled compounds) quantify affinity for serotonin or dopamine receptors .
- Calcium Imaging : Monitor intracellular Ca2+ flux in neuronal cells to assess modulation of ion channels .
How stable is this compound under varying pH and temperature conditions?
Basic Research Question
- Accelerated Stability Studies : Incubate at pH 2–9 (37°C) and analyze degradation via LC-MS. The tetrahydroisoquinoline moiety is prone to oxidation at pH > 8, requiring inert storage conditions .
What enzymatic assays are suitable for evaluating its inhibition potency?
Advanced Research Question
- Fluorogenic Assays : Use substrates like AMC (7-amino-4-methylcoumarin) for proteases or phosphatases to measure kinetic parameters (kcat/Km) .
- SPR (Surface Plasmon Resonance) : Quantify real-time binding kinetics to immobilized targets (e.g., EGFR kinase) .
How can molecular dynamics simulations improve formulation design?
Advanced Research Question
- Solubility Prediction : Simulate interactions with excipients (e.g., PEG 400) to optimize bioavailability .
- Crystallography : Pair simulations with PXRD data to predict polymorph stability .
What advanced techniques monitor reaction intermediates during synthesis?
Advanced Research Question
- In Situ IR Spectroscopy : Track carbonyl (1700 cm⁻¹) and amine (3300 cm⁻¹) peaks to identify transient intermediates .
- LC-MS/MS : Detect low-abundance intermediates (e.g., Schiff base adducts) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
